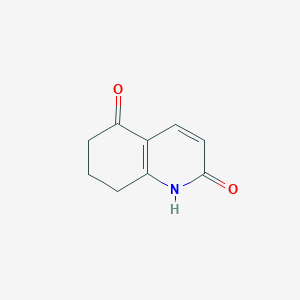

7,8-Dihydroquinoline-2,5(1h,6h)-dione

概要

説明

7,8-Dihydroquinoline-2,5(1H,6H)-dione is an organic compound with the molecular formula C9H9NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydroquinoline-2,5(1H,6H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-dimethylaminomethylidenecyclohexane-1,3-diones with (1,3-thiazol-2-yl)acetonitriles in the presence of dimethylformamide dimethyl acetal. This reaction proceeds through intermediate 2-[2-(4-aryl-1,3-thiazol-2-yl)-2-cyanoethenyl]-3-oxocyclohex-1-en-1-olates, which are then isolated as piperidinium salts and used in further heterocyclization reactions with aromatic amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods used in laboratory settings can be scaled up with appropriate modifications to reaction conditions and equipment.

化学反応の分析

1.1. Heterocyclization with Thiazole Derivatives

A three-step "one-pot" synthesis under microwave irradiation produces 3-(1,3-thiazol-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-diones .

-

Reactants :

-

2-Dimethylaminomethylidenecyclohexane-1,3-diones

-

(1,3-Thiazol-2-yl)acetonitriles

-

Dimethylformamide dimethyl acetal

-

-

Conditions : Solvent-free, controlled microwave irradiation (80–120°C).

-

Intermediates : Piperidinium salts of 2-[2-(4-aryl-1,3-thiazol-2-yl)-2-cyanoethenyl]-3-oxocyclohex-1-en-1-olates.

-

Final Products : 1-Aryl-3-(1,3-thiazol-2-yl)-7,8-dihydroquinoline-2,5(1H,6H)-diones (yields: 65–85%) .

2.1. Cyclization and Ring Formation

-

Step 1 : Nucleophilic attack of acetonitrile derivatives on activated cyclohexane-dione intermediates.

-

Step 2 : Aromatization via elimination of dimethylamine and water.

-

Step 3 : Microwave-assisted heterocyclization with aromatic amines to form fused thiazole-quinoline systems .

2.2. Michael Addition-Intermediates

-

MBH adducts undergo Michael addition with cyclohexane-diones.

-

Subsequent cyclodehydration forms the quinoline-dione core .

Comparative Analysis of Synthetic Methods

4.1. Substitution Reactions

-

N-Alkylation : Reacts with propargyl bromide to form 1-(prop-2-yn-1-yl) derivatives.

-

Stereoisomerism : Configurational stereoisomers (e.g., cis vs. trans) are separable via column chromatography .

4.2. Oxidation and Reduction

-

Oxidation : Converts to quinoline derivatives using KMnO₄ or CrO₃.

Research Findings and Innovations

-

Microwave Efficiency : Reduced reaction times (15–30 minutes) compared to conventional heating (2–4 hours) .

-

Solvent-Free Advantage : Both methods avoid toxic solvents, aligning with green chemistry principles .

-

Biological Relevance : Thiazole-functionalized derivatives show promise in antimicrobial studies .

科学的研究の応用

Chemistry

7,8-Dihydroquinoline-2,5(1H,6H)-dione serves as a precursor in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a valuable building block in organic synthesis.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Quinoline derivatives |

| Reduction | NaBH₄, LiAlH₄ | Hydrogenated forms |

| Substitution | Electrophiles | Functionalized derivatives |

Biology

The biological activity of this compound and its derivatives has been extensively studied. Research indicates potential antimicrobial and anticancer properties:

- Antimicrobial Activity : Studies have shown that certain derivatives exhibit significant antibacterial effects against various pathogens.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating their potential as anticancer agents .

Medicine

Research is ongoing to explore the therapeutic applications of this compound:

- Drug Development : The compound is being investigated as a possible drug intermediate in the development of new pharmaceuticals targeting various diseases.

- Mechanism of Action : Its mechanism involves redox reactions leading to the formation of reactive intermediates that can interact with biological molecules .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several this compound derivatives against Staphylococcus aureus. The results indicated that certain compounds displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Potential

In vitro tests on human cancer cell lines demonstrated that specific derivatives of this compound induced apoptosis at lower concentrations than traditional chemotherapeutics. This suggests a promising role in cancer therapy development.

作用機序

The mechanism of action of 7,8-Dihydroquinoline-2,5(1H,6H)-dione involves its interaction with various molecular targets and pathways. Its effects are mediated through its ability to undergo redox reactions and form reactive intermediates. These intermediates can interact with biological molecules, leading to various biochemical effects. The specific molecular targets and pathways involved depend on the context of its use and the specific derivatives being studied.

類似化合物との比較

Similar Compounds

- 7,8-Dihydro-1H,6H-quinoline-2,5-dione

- 2,4,7,7-Tetramethyl-7,8-dihydro-5(6H)-quinolinone

- 7,7-Dimethyl-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinazolinedione

Uniqueness

7,8-Dihydroquinoline-2,5(1H,6H)-dione is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and form diverse derivatives

生物活性

7,8-Dihydroquinoline-2,5(1H,6H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and cyclization reactions involving Meldrum's acid. Recent studies have shown that using protic acid catalysts can enhance the yield of this compound during synthesis processes .

Antitumor Activity

Studies have indicated that this compound exhibits antitumor properties. In vitro evaluations have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, compounds derived from this scaffold were tested for their cytotoxic effects against H9c2 cardiomyocytes and J774 macrophages, showing varying degrees of cell viability and cytotoxicity .

Table 1: Cytotoxicity Data of Dihydroquinoline Derivatives

| Compound | IC50 (µM) | Cell Type | Viability (%) |

|---|---|---|---|

| 4b | >40 | J774 Macrophages | 82.4 |

| 4f | >40 | H9c2 Cardiomyocytes | 85.1 |

| 4i | >40 | J774 Macrophages | 80.3 |

| 4m | >40 | H9c2 Cardiomyocytes | 89.7 |

The findings suggest that certain derivatives maintain higher viability rates in both macrophages and cardiomyocytes when compared to untreated controls .

Cardioprotective Effects

The cardioprotective effects of this compound have been explored in models of doxorubicin-induced cardiotoxicity. Specific derivatives demonstrated significant protective effects against oxidative stress induced by doxorubicin, maintaining cell viability above 80% in treated cells .

Table 2: Cardioprotective Efficacy Against Doxorubicin-Induced Toxicity

| Compound | % Cell Viability Post-Doxorubicin Treatment |

|---|---|

| 4i | 81.6 ± 3.7 |

| 6a | 87.5 ± 4.3 |

| 6d | 83.4 ± 5.5 |

| 6k | 84.3 ± 1.3 |

These results indicate the potential for these compounds to mitigate the adverse effects associated with chemotherapy while preserving the efficacy of the treatment .

Other Biological Activities

Beyond antitumor and cardioprotective effects, research has suggested that derivatives of this compound may possess anti-inflammatory properties and could act as dual-specific phosphatase inhibitors . The compound's ability to modulate various biological pathways positions it as a candidate for further pharmacological exploration.

Case Studies

Several case studies have documented the application of this compound in various therapeutic contexts:

- Anticancer Studies : A study involving a series of dihydroquinoline derivatives showed promising results in inhibiting tumor growth in preclinical models.

- Cardiotoxicity Mitigation : Research focused on the protective role of these compounds against chemotherapeutic agents highlighted their potential for improving patient outcomes during cancer treatment.

特性

IUPAC Name |

1,6,7,8-tetrahydroquinoline-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-9(12)10-7/h4-5H,1-3H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMQUQJTKCJMPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=O)N2)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165648 | |

| Record name | 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15450-69-8 | |

| Record name | 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15450-69-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-7,8-dihydro-5(6H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5,6,7,8-hexahydroquinoline-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXY-7,8-DIHYDRO-5(6H)-QUINOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/517NCY12U7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic approaches to obtain 7,8-dihydroquinoline-2,5(1H,6H)-dione derivatives?

A1: Several synthetic routes have been explored for this compound derivatives. Two prominent methods include:

- From Morita–Baylis–Hillman Adducts: This method utilizes Morita–Baylis–Hillman adduct acetates, cyclohexane-1,3-diones, and ammonium acetate or primary amines in a one-pot reaction under solvent-free conditions to produce 2-hydroxy-7,8-dihydroquinolin-5(6H)-ones and 7,8-dihydroquinoline-2,5(1H,6H)-diones in good to excellent yields [, ].

- From 1,3-Cyclohexadione: This three-step approach involves imidization of 1,3-cyclohexadione, followed by a Michael reaction-intermolecular cyclization, and finally an alkylation step to yield the desired 1-(prop-2-yn-1-yl)-7,8-dihydroquinoline-2,5(1H,6H)-dione. This method also allows for the isolation of two configurational stereoisomers using chemical separation techniques [].

Q2: How is the structure of this compound derivatives confirmed?

A2: The structures of synthesized this compound derivatives are typically confirmed using a combination of spectroscopic techniques, including:

- 1H NMR: This technique provides information about the number and environment of hydrogen atoms in the molecule [].

- 2D NMR: This advanced technique helps determine the connectivity between different atoms in the molecule, further confirming the proposed structure [].

- HR-MS: High-resolution mass spectrometry provides the exact molecular mass of the compound, which is compared to the calculated mass for the proposed structure [].

Q3: Are there any studies focusing on the structure-activity relationship (SAR) of this compound derivatives?

A: While the provided research papers focus primarily on the synthesis of this compound derivatives [, , , , ], they do not delve into detailed SAR studies. Further research exploring the impact of structural modifications on the biological activity, potency, and selectivity of these compounds would be valuable.

Q4: Can this compound derivatives be synthesized with specific functional groups?

A4: Yes, researchers have successfully synthesized this compound derivatives containing specific functional groups. For instance:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。